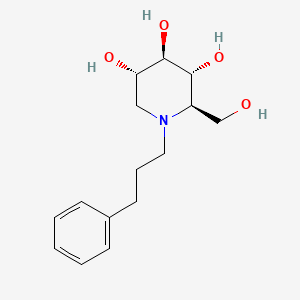

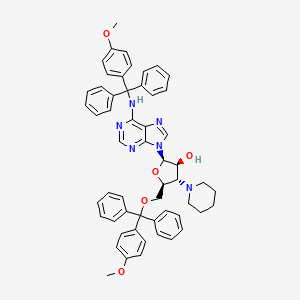

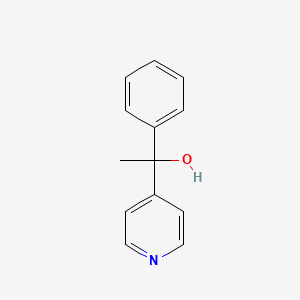

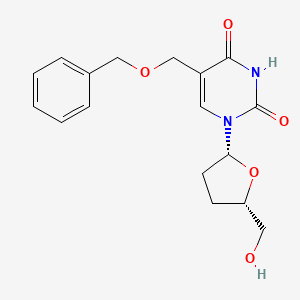

![molecular formula C20H14O7 B12796787 (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)

(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of cladospirone bisepoxide involves feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp. (strain F-24’707). The production starts at about 31 hours and reaches a maximum after 47 hours . The compound is isolated from the culture broth after homogenization in the presence of ethyl acetate and centrifugation to remove insoluble material. The extract is then dried using anhydrous sodium sulfate and purified through repeated silica gel chromatography followed by a chromatography step using Sephadex LH-20 .

Industrial Production Methods

Optimization of media and fermentation conditions can achieve a titer of up to 1.5g/liter on a shake level and 1.16g/liter on a bioreactor scale . This involves cultivating the fungus in Erlenmeyer flasks and using ethyl acetate for extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Cladospirone bisepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of epoxide groups and a spiroketal unit .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound’s complex structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cladospirone bisepoxide has a wide range of scientific research applications:

Mechanism of Action

Cladospirone bisepoxide exerts its effects by inhibiting the germination of certain plant seeds and displaying selective antibiotic activity against bacteria and fungi . The compound’s mechanism of action involves disrupting the cell wall synthesis of these microorganisms, leading to their inhibition or death . The molecular targets include enzymes involved in cell wall biosynthesis and other essential metabolic pathways .

Comparison with Similar Compounds

Cladospirone bisepoxide is unique due to its dual epoxide groups and spiroketal structure. Similar compounds include other members of the spirobisnaphthalene family, such as palmarumycin C12 and diepoxin ζ . These compounds share structural similarities but differ in their specific bioactivities and chemical properties. Cladospirone bisepoxide stands out due to its higher selectivity and potency against certain microorganisms .

Properties

Molecular Formula |

C20H14O7 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

(2'S,3'R,5'R)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one |

InChI |

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12?,15-,16+,17-,18?,19?/m1/s1 |

InChI Key |

AUWGMDYISSBOED-MZXHQTIBSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)